Talinolol is a cardioselective beta-receptor antagonist primarily used in the treatment of cardiovascular diseases, including hypertension and tachyarrhythmias. It is chemically classified as a member of the urea class, with the molecular formula and a molecular weight of approximately 363.4943 g/mol . Talinolol acts by selectively blocking beta-1 adrenergic receptors, which reduces the heart's response to catecholamines, thereby lowering heart rate and myocardial contractility. This mechanism helps stabilize blood pressure and reduce the frequency and severity of angina attacks, contributing to improved outcomes in patients with coronary heart disease and myocardial infarction .
Talinolol exhibits significant biological activity through its action on beta-adrenergic receptors:
Talinolol can be synthesized through several methods, typically involving multi-step organic synthesis:
The exact synthetic route may vary depending on the desired stereochemistry and purity requirements.
Talinolol is primarily used in clinical settings for:
Additionally, talinolol has been investigated for potential use in gastrointestinal motility disorders, although this application remains largely experimental .
Talinolol has been studied for its interactions with other medications:
Talinolol shares structural and functional similarities with several other beta-blockers. Here are some comparable compounds:
| Compound Name | Structure Type | Selectivity | Unique Features |
|---|---|---|---|
| Atenolol | Beta blocker | Beta-1 selective | Long half-life; less CNS penetration |
| Metoprolol | Beta blocker | Beta-1 selective | Commonly used for hypertension; lipophilic |
| Propranolol | Non-selective beta blocker | Non-selective | Used for anxiety; crosses blood-brain barrier |
| Bisoprolol | Beta blocker | Beta-1 selective | Highly selective; minimal side effects |
Talinolol's unique profile lies in its balanced efficacy as a cardioselective agent while having a relatively lower impact on bronchial smooth muscle compared to non-selective beta blockers. This makes it particularly advantageous for patients with concurrent respiratory issues or those at risk for bronchospasm .
Talinolol’s molecular structure consists of a cyclohexylurea core linked to a tert-butylaminoethanol moiety via a phenoxy group (Figure 1A). The stereocenter at the ethanolamine carbon creates two enantiomers: (R)-talinolol (CAS 71369-60-3) and (S)-talinolol (CAS 71369-59-0), which form a 1:1 racemic mixture. X-ray crystallography reveals conformational flexibility in the ethanolamine chain when bound to targets like soluble epoxide hydrolase (sEH).
Table 1: Key Stereochemical Data
| Property | Value | Source |
|---|---|---|
| Enantiomer ratio | 1:1 (R:S) | |
| Chiral center location | C2 of ethanolamine chain | |
| Racemate CAS | 57460-41-0 |
The primary synthesis route involves coupling a cyclohexyl isocyanate intermediate with a phenoxy-epoxide precursor (Scheme 1). A notable derivative, morpholino-talinolol, is synthesized by cyclizing the ethanolamine moiety into a morpholine ring, improving sEH inhibition (IC₅₀ = 0.077 μM vs. 2.8 μM for talinolol).
Key Synthetic Steps:
Talinolol exhibits pH-dependent solubility:
Its pKa of 9.4 favors protonation in physiological pH, enhancing membrane permeability. The logP of 2.6 indicates moderate lipophilicity, aligning with its β₁-blocker activity.
Table 2: Physicochemical Properties
| Parameter | Value | Method/Source |
|---|---|---|
| pKa | 9.4 | Potentiometry |
| logP | 2.6 | Computational |
| Aqueous solubility | 0.14 mg/mL | Shake-flask |
Talinolol displays polymorphism depending on crystallization conditions:
X-ray diffraction (XRPD) and differential scanning calorimetry (DSC) confirm distinct thermal profiles for each polymorph. The monoclinic form melts at 160–162°C, while the triclinic form shows a broad endotherm at 145°C.
Figure 1B: Polymorph Stability
| Condition | Dominant Form | Solubility (mg/mL) |
|---|---|---|
| pH 4.5 (acetate) | Triclinic | 0.21 |
| pH 6.8 (phosphate) | Monoclinic | 0.09 |
Talinolol functions as a highly selective β1-adrenergic receptor antagonist with distinct structural and pharmacological characteristics that differentiate it from other beta-blockers. The compound exhibits moderate binding affinity to β-adrenergic receptors while demonstrating exceptional selectivity for the β1-subtype [1].
The molecular formula of talinolol is C20H33N3O3, with a molecular weight of 363.502 Da [2] [3]. The compound exists as a racemate consisting of two enantiomers: the (R)-talinolol (CAS: 71369-60-3) and (S)-talinolol (CAS: 71369-59-0) [2] [4]. This stereochemistry plays a crucial role in the compound's pharmacological activity, with the S(-)-enantiomer showing slightly different pharmacokinetic properties compared to the R(+)-enantiomer [5].
The structural basis for talinolol's β1-adrenergic receptor selectivity lies in its unique molecular architecture. The compound contains a cyclohexyl-urea moiety connected to a phenoxypropanolamine backbone [6] [3]. This structural configuration enables talinolol to bind to β1-adrenergic receptors with a Ki value of 240 nM, while showing reduced affinity for β2-adrenergic receptors with a Ki value of 900 nM [7]. This represents a selectivity ratio of approximately 3.75-fold for β1 over β2 receptors.
Binding kinetics studies have revealed that talinolol demonstrates moderate affinity but acts as a highly selective and efficient β1-adrenergic receptor antagonist in terms of the relative degree and duration of its ergometric effects [1]. The compound binds to β-adrenergic receptors with moderate affinity but exhibits strong binding characteristics with prolonged receptor occupancy, contributing to its long-acting properties with a half-life of approximately 12 hours [8].
The selectivity profile of talinolol is significantly higher than that of atenolol but comparable to metoprolol [8]. At therapeutic doses, talinolol has minimal non-specific blocking effects on β2-receptors, which translates to reduced adverse effects on bronchial smooth muscle, myometrium, and peripheral arteries compared to non-selective beta-blockers [8] [9].
The binding mechanism involves the interaction of talinolol's ethanolamine moiety with the orthosteric binding site of the β1-adrenergic receptor. However, structural analysis indicates that the ethanolamine portion does not form crucial directed interactions with specific binding site residues, as evidenced by poorly resolved electron density in crystallographic studies [10]. This suggests that the primary pharmacophore responsible for receptor binding resides in other structural elements of the molecule.
Talinolol serves as a well-characterized substrate for P-glycoprotein (P-gp), an ATP-dependent efflux transporter that significantly influences the drug's pharmacokinetic properties. The compound's interaction with P-gp represents one of the most extensively studied examples of transporter-mediated drug disposition [11] [12].
P-glycoprotein-mediated transport of talinolol exhibits concentration-dependent kinetics, with the compound serving as both a substrate and a useful probe for P-gp function assessment [13]. In LLC-PK1/MDR1 cells, talinolol demonstrates markedly higher permeability in the secretory direction compared to the absorptive direction, confirming its status as a P-gp substrate [11]. The efflux ratio typically exceeds 2-3 fold, indicating significant P-gp-mediated transport [14].
The binding affinity and transport kinetics of talinolol with P-gp have been characterized through various experimental approaches. Talinolol exhibits dose-dependent bioavailability due to saturation of P-gp-mediated efflux at higher doses [13]. The predicted bioavailability increases from 64% at 25 mg to 94% at 400 mg, demonstrating the saturable nature of P-gp transport [13].
Kinetic parameters for P-gp-mediated talinolol transport have been determined using physiologically-based pharmacokinetic modeling. The optimized values for P-gp Km and Vmax were essential for accurate simulation of talinolol's non-linear pharmacokinetics [13]. The transport exhibits typical Michaelis-Menten kinetics, with higher expression levels of P-gp in lower gastrointestinal regions, particularly in the colon [13].
The interaction between talinolol and P-gp can be inhibited by various compounds, providing insights into the binding dynamics. TPGS (D-α-tocopheryl polyethylene glycol 1000 succinate) inhibits P-gp-mediated talinolol transport in Caco-2 cells and significantly increases talinolol bioavailability by 39% in human volunteers [14]. This inhibition occurs at concentrations around 0.04%, demonstrating the relatively high affinity of the transporter for talinolol.
Regional differences in P-gp expression along the intestinal tract significantly affect talinolol absorption. Studies have shown that P-gp expression increases toward distal segments of the small intestine, resulting in decreased talinolol absorption in these regions [15] [16]. This site-dependent absorption pattern contributes to the compound's complex pharmacokinetic profile.
The clinical relevance of P-gp-mediated talinolol transport is demonstrated by drug-drug interactions with P-gp inducers and inhibitors. Rifampicin, a potent P-gp inducer, significantly increases duodenal P-gp expression by 4.2-fold and correspondingly reduces talinolol bioavailability by 35% after oral administration [17]. The correlation between individual intestinal P-gp expression and systemic clearance of intravenous talinolol (rs = 0.74; P < 0.001) provides strong evidence for the clinical significance of this transporter interaction [17].
Table 1: P-glycoprotein Transport Parameters of Talinolol
| Parameter | Value | Reference |
|---|---|---|
| Efflux Ratio (Caco-2) | 2-3 fold | [14] |
| Bioavailability at 25 mg | 64% | [13] |
| Bioavailability at 400 mg | 94% | [13] |
| P-gp Expression Correlation (rs) | 0.74 | [17] |
| TPGS Inhibition Effect | 39% increase in AUC | [14] |
| Rifampicin P-gp Induction | 4.2-fold increase | [17] |
Talinolol's pharmacokinetic profile is significantly influenced by its interactions with organic anion transporting polypeptides (OATPs), particularly OATP2B1 and OATP1B1. These uptake transporters work in conjunction with P-gp to determine the overall absorption and disposition of talinolol [11] [18].
OATP2B1, highly expressed in the intestine, facilitates the uptake of talinolol across the apical membrane into enterocytes [18] [19]. The transporter shows significant affinity for talinolol, with the compound being identified as a substrate in various experimental systems [20]. In Xenopus oocytes expressing OATP1a5 (the rat homolog of human OATP2B1), talinolol uptake was significantly increased compared to water-injected control oocytes [11].
The interaction between talinolol and OATP2B1 exhibits pH-dependent characteristics. The transporter shows optimal activity at acidic pH conditions (pH 5.5-6.5), which corresponds to the physiological conditions found in the upper small intestine [19]. This pH dependency contributes to the site-specific absorption patterns observed with talinolol administration.
Inhibition studies have revealed the competitive nature of talinolol binding to OATP2B1. Naringin, a known OATP inhibitor, inhibits talinolol uptake by OATP1a5 with an IC50 value of 12.7 μM [11]. This relatively low IC50 value indicates strong binding affinity and suggests that dietary flavonoids and other OATP substrates could potentially affect talinolol absorption through competitive inhibition.
OATP1B1, primarily expressed in the liver, plays a role in the hepatic uptake of talinolol. Evidence suggests that talinolol may be a substrate of OATP1B1, contributing to its enterohepatic circulation [21] [22]. Carriers of the SLCO1B1*1b allele, which encodes a more active variant of OATP1B1, show significantly shorter half-lives and increased fecal excretion of talinolol [21]. This genetic polymorphism effect supports the involvement of OATP1B1 in talinolol disposition.
The interplay between OATP-mediated uptake and P-gp-mediated efflux creates a complex transport system that determines talinolol's net absorption. In the intestine, OATP2B1 facilitates drug uptake while P-gp promotes efflux, resulting in the moderate oral bioavailability of 55-75% typically observed with talinolol [18]. This dual transporter involvement explains the compound's sensitivity to various drug-drug interactions and genetic polymorphisms affecting transporter function.
Physiologically-based pharmacokinetic modeling has incorporated both OATP and P-gp activities to accurately predict talinolol pharmacokinetics [12] [18]. The model accounts for the site-specific distribution of both OATP2B1 and P-gp in the intestine, with OATP2B1 expression being higher in the upper small intestine and P-gp expression increasing toward the distal regions.
Table 2: OATP Transporter Interactions with Talinolol
| Transporter | Parameter | Value | Reference |
|---|---|---|---|
| OATP1a5 | Naringin IC50 | 12.7 μM | [11] |
| OATP2B1 | Optimal pH Range | 5.5-6.5 | [19] |
| OATP1B1 | Genetic Effect (*1b allele) | Shorter t1/2 | [21] |
| Combined Effect | Oral Bioavailability | 55-75% | [18] |
The clinical significance of OATP interactions is demonstrated by studies showing that genetic variants and drug-drug interactions affecting these transporters can significantly alter talinolol pharmacokinetics. Understanding these transporter interactions is crucial for optimizing talinolol therapy and predicting potential drug interactions in clinical practice [23].
Irritant;Health Hazard